REACTION_CXSMILES
|
[Li]CCCC.[Br:6][C:7]1[CH:12]=[CH:11][C:10](Br)=[CH:9][N:8]=1.[CH2:14]1[O:16][CH2:15]1>CCOCC.C1COCC1>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:14][CH2:15][OH:16])=[CH:9][N:8]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
11.09 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1)Br
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
6.74 g
|
Type
|
reactant
|
Smiles
|
C1CO1
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
quenched by addition of NH4Cl solution (sat., 150 ml)
|
Type
|
EXTRACTION
|
Details
|
The organics were extracted with EtOAc (3×100 ml)
|
Type
|
WASH
|
Details
|
washed with brine (100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
The material was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
whilst simultaneously dry-loading onto silica
|
Type
|
CUSTOM
|
Details
|
The material was purified by column chromatography on silica eluting with Et2O
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC=C(C=C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.8 g | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 40.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |